![molecular formula C32H17CrN6NaO11S- B15093440 Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate is a complex compound that features a chromium ion coordinated with multiple ligands. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of aromatic amines followed by coupling with naphthols. The reaction conditions often require acidic environments to facilitate the diazotization process. The chromium ion is introduced through a complexation reaction with sodium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is isolated through filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to hydrazo compounds.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are common reagents.
Major Products
Oxidation: Amines and carboxylic acids.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and inks.
Mécanisme D'action
The compound exerts its effects through coordination chemistry. The chromium ion forms stable complexes with the ligands, which can interact with various molecular targets. The pathways involved include electron transfer and coordination with other metal ions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium(3+) sodium 7-nitro-3-oxido-4-[(E)-(2-oxido-1-naphthyl)diazenyl]-1-naphthalenesulfonate .
- Sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate .
Uniqueness
This compound is unique due to its specific combination of ligands and the presence of both nitro and azo groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications.
Propriétés
Formule moléculaire |
C32H17CrN6NaO11S- |
|---|---|
Poids moléculaire |
768.6 g/mol |
Nom IUPAC |
sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O7S.C16H11N3O4.Cr.Na/c20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h1-8,20-21H,(H,24,25,26);1-9,20-21H;;/q;;+3;+1/p-5 |
Clé InChI |
IVDHAVGLHQKJML-UHFFFAOYSA-I |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


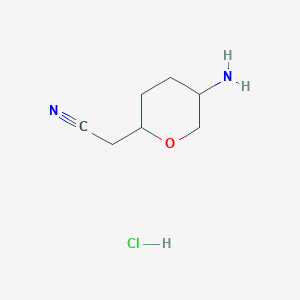
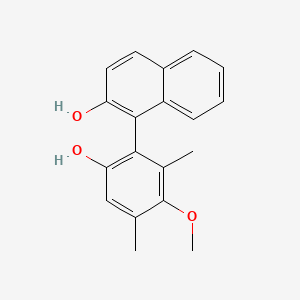
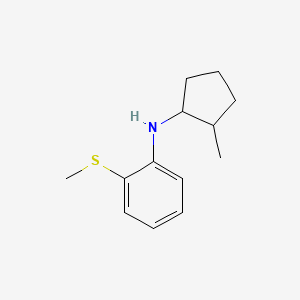
![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B15093371.png)
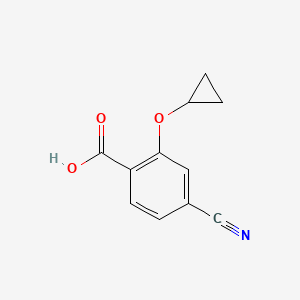
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
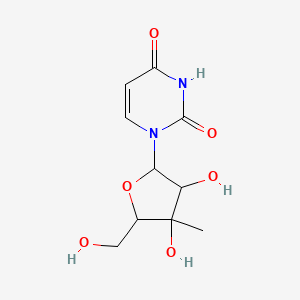
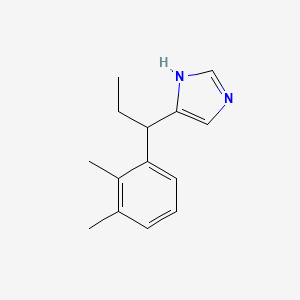
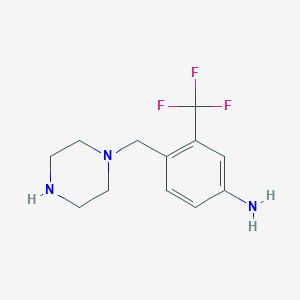
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
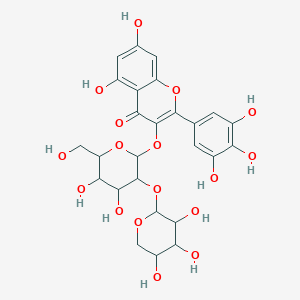
![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)
